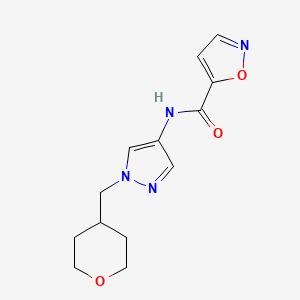

![molecular formula C19H18ClNO2 B2549684 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid CAS No. 219544-55-5](/img/structure/B2549684.png)

4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid is a derivative of indole, which is a fundamental scaffold in many natural and synthetic molecules known for their biological activities. Indole derivatives are recognized for their diverse biological properties, including anti-tumor and anti-inflammatory activities, often associated with interactions with DNA and proteins .

Synthesis Analysis

The synthesis of related indole derivatives typically involves the reaction of indole-based acids with amines or amides under controlled conditions. For example, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method may offer insights into the synthesis of 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid, although the exact synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole nucleus, which is crucial for their biological activity. The molecular geometry, including bond lengths and angles, can be influenced by substituents on the indole ring and the attached chains. For instance, in a related compound, the imidazopyridine group and the phenyl ring form dihedral angles, indicating the three-dimensional conformation of the molecule . The molecular structure is often confirmed by techniques such as single-crystal X-ray diffraction .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be predicted using computational methods such as Hartree–Fock and density functional theory (DFT). These methods can provide insights into the vibrational spectra, electronic energy, geometrical structure, and thermodynamical properties of the molecules . For example, the vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid were interpreted using potential energy distribution, and the first-order hyperpolarizability and related properties were calculated, indicating the stability of the molecule and the occurrence of intramolecular charge transfer . These computational analyses are essential for understanding the behavior of the molecules in different environments and their potential biological activities.

Scientific Research Applications

Biomass-derived Chemicals in Drug Synthesis

Levulinic acid (LEV), derived from biomass, exhibits significant potential in drug synthesis due to its carbonyl and carboxyl functional groups. It can be utilized as a raw material to directly synthesize drugs or to create related derivatives for more specific applications in drug synthesis. Such derivatives can achieve targeted drug release, for example, paclitaxel (PTX)-LEV and polymer-betulinic acid (BA)-LEV after amidation. LEV can also act as a linker to connect pharmaceutical agents with carriers to form pharmaceutical intermediates. Furthermore, its ability to undergo acylation and esterification processes allows for the synthesis of medicinally active functional groups, which can reduce drug synthesis costs and simplify synthesis steps (Mingyue Zhang et al., 2021).

Indole Synthesis

The synthesis of indole alkaloids, ranging from lysergic acid to vincristine, has been a subject of extensive research due to its complexity and significance in organic chemistry. A classification framework for indole syntheses has been developed, categorizing methods based on the bond formation in the indole ring. This classification is intended to aid in understanding the historical and current state of indole synthesis methods, thereby facilitating the discovery of new approaches and strategies for constructing the indole nucleus (D. Taber & Pavan K. Tirunahari, 2011).

Carboxylic Acids in Biocatalysis Inhibition

Research has explored the impact of saturated, straight-chain carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and decrease microbial internal pH, posing challenges for their use in biofuel and chemical production processes. Understanding the mechanisms of inhibition by these acids is crucial for developing strategies to enhance microbial robustness and improve industrial performance (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Mechanism of Action

Target of Action

The compound 4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic Acid, also known as 4-[1-[(4-chlorophenyl)methyl]indol-3-yl]butanoic Acid, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

4-[1-[(4-chlorophenyl)methyl]indol-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c20-16-10-8-14(9-11-16)12-21-13-15(4-3-7-19(22)23)17-5-1-2-6-18(17)21/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGAYDOSZBIXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)

![2-(benzylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2549606.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2549608.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2549609.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)